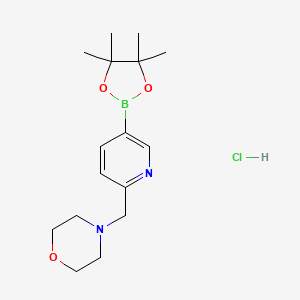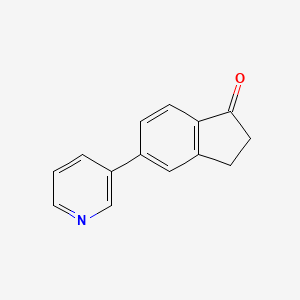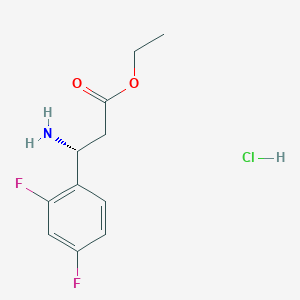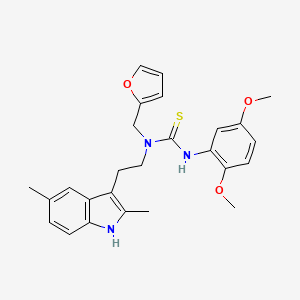
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholinopyridine-5-boronic acid pinacol ester, HCl is a chemical compound with the molecular formula C15H24BClN2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is often used in Suzuki reactions .
Synthesis Analysis
The synthesis of 2-Morpholinopyridine-5-boronic acid pinacol ester, HCl can be achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis also involves the use of a radical approach for the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of 2-Morpholinopyridine-5-boronic acid pinacol ester, HCl is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to a boronic acid pinacol ester .Chemical Reactions Analysis
The chemical reactions involving 2-Morpholinopyridine-5-boronic acid pinacol ester, HCl are typically characterized by Suzuki–Miyaura coupling . This reaction involves the use of a transition metal catalyst to form carbon-carbon bonds . The process is known for its mild and functional group tolerant reaction conditions .科学的研究の応用
Analytical Challenges and Solutions for Aryl Pinacolboronate Esters Aryl pinacolboronate esters, including compounds like 2-Morpholinopyridine-5-boronic acid pinacol ester, HCl, are pivotal in Suzuki coupling reactions for synthesizing complex molecules. The analysis of these compounds poses significant challenges due to their propensity for hydrolysis into nonvolatile and poorly soluble boronic acids. Zhong et al. (2012) address these analytical obstacles by employing non-aqueous, aprotic diluents and reversed-phase separation with highly basic mobile phases to stabilize and analyze these esters effectively (Zhong et al., 2012).
Metal- and Additive-Free Photoinduced Borylation Innovations in borylation methods, such as the metal- and additive-free photoinduced borylation technique described by Mfuh et al. (2017), significantly advance the synthesis of boronic acids and esters. This approach, eliminating the need for metal catalysts, simplifies the synthesis process and minimizes contamination—a crucial factor for applications in drug discovery and materials science (Mfuh et al., 2017).
Intramolecular Hydroarylation with Aryl Pinacolboronic Esters The research by Gallego and Sarpong (2012) highlights the use of aryl pinacolboronic esters in rhodium-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones. This method provides a valuable tool for the enantioselective synthesis of complex molecules, showcasing the utility of boronic esters in creating chiral centers (Gallego & Sarpong, 2012).
Enhancing Suzuki Coupling with 3-Pyridylboronic Acid The synthesis of 3-Pyridylboronic acid and its pinacol ester, as detailed by Li et al. (2005), demonstrates the role of such compounds in facilitating Suzuki coupling reactions. This work underscores the versatility of boronic esters in cross-coupling reactions, enabling the synthesis of complex heterocyclic compounds (Li et al., 2005).
Transition Metal Lewis Acid/Base Triad Systems A study by Tutusaus et al. (2013) explores a metal Lewis acid/base triad system, where a frustrated Lewis pair accessory functionality is incorporated into the ligand structure. This novel approach facilitates directed Lewis acid/base interactions, showcasing the potential of boronic acid esters in developing new catalytic systems (Tutusaus et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, Morpholinopyridine-4-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
It is known that boronic acid derivatives, such as at14403, are often used in organic synthesis and catalysis
Mode of Action
The mode of action of AT14403 involves its interaction with its targetsFor example, they can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Given its chemical properties, it is likely involved in pathways related to organic synthesis and catalysis .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is also known to be stable under normal conditions but may hydrolyze in a humid environment .
Result of Action
As a boronic acid derivative, it is likely to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of AT14403 can be influenced by environmental factors. For instance, it is stable under normal conditions but may hydrolyze in a humid environment . Therefore, it should be stored in a dry, cool place, away from moisture .
特性
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)13-5-6-14(18-11-13)12-19-7-9-20-10-8-19;/h5-6,11H,7-10,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHRBSMMFWHDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)

![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)
![2-Benzyl-5-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2897685.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2897688.png)




![3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2897697.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2897700.png)
